Mannosamine Cdesthiobiotin adduct
Description
Mannosamine Cdesthiobiotin adduct is a structurally complex compound derived from mannosamine, a hexosamine with the molecular formula C₆H₁₃NO₅ . Mannosamine serves as a precursor to sialic acid, a critical component in glycobiology and cellular recognition processes . The Cdesthiobiotin moiety introduces a sulfur-deficient biotin analog, which enhances binding specificity in biochemical applications such as targeted drug delivery or affinity-based assays.
Properties
Molecular Formula |
C16H29N3O7 |
|---|---|
Molecular Weight |
375.42 g/mol |
IUPAC Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide |
InChI |
InChI=1S/C16H29N3O7/c1-8-9(18-16(25)17-8)5-3-2-4-6-11(21)19-12-14(23)13(22)10(7-20)26-15(12)24/h8-10,12-15,20,22-24H,2-7H2,1H3,(H,19,21)(H2,17,18,25)/t8?,9?,10-,12-,13-,14-,15-/m1/s1 |
InChI Key |
NQOGEPKVLYRAAT-CGUDJAPSSA-N |
Isomeric SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2C(C(C(OC2O)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mannosamine Cdesthiobiotin adduct involves the conjugation of mannosamine with desthiobiotin. The process typically includes the use of N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride as a coupling agent, along with N-hydroxysuccinimide in a dimethylformamide solution . The reaction is stirred for a specific period to ensure complete conjugation.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of automated synthesis equipment can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Mannosamine Cdesthiobiotin adduct primarily undergoes conjugation reactions. It can be conjugated to various proteins, such as horse immunoglobulin G, bovine serum albumin, and ovalbumin .
Common Reagents and Conditions
The common reagents used in these reactions include N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The reactions are typically carried out in dimethylformamide or dimethyl sulfoxide solutions .
Major Products Formed
The major products formed from these reactions are protein-hapten conjugates, where the this compound is covalently attached to the protein carrier. These conjugates are used in various immunological studies and applications.
Scientific Research Applications
Mannosamine Cdesthiobiotin adduct has several scientific research applications:
Immunology: It is used to reduce the immunogenicity of protein carriers, making it useful in the design of antigens for vaccines.
Biochemistry: The compound is employed in studies involving protein-hapten conjugation and the analysis of immune responses.
Industry: The compound can be used in the production of diagnostic reagents and tools for immunological assays.
Mechanism of Action
The mechanism by which Mannosamine Cdesthiobiotin adduct exerts its effects involves the conjugation to available free amines on the surface of carrier proteins. This conjugation reduces the immunogenicity of the protein carriers by affecting protein degradation by lysosomal cathepsins, leading to the generation of peptides that differ in length and sequence from those derived from the native protein . This process induces an increase in the population of regulatory T cells, thereby reducing the immune response .
Comparison with Similar Compounds
Research Findings and Limitations
- Statistical Rigor: Studies on mannosamine conjugates employ ANOVA with Tukey’s post-hoc tests, ensuring robust comparisons of physicochemical properties (p < 0.05) .
- Analytical Constraints: PFPP-based methods cannot resolve mannosamine from other C6 sugar amines, necessitating advanced techniques like tandem MS or isotopic labeling for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
